molecular formula C9H8N2O2 B2787102 [4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol CAS No. 2182702-33-4

[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol

Cat. No.: B2787102
CAS No.: 2182702-33-4
M. Wt: 176.175
InChI Key: BVLIAAKJDHQTEK-UHFFFAOYSA-N
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Description

“[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol” is a chemical compound with the molecular formula C9H8N2O2 . It belongs to the class of compounds known as 1,2,4-oxadiazoles . These compounds are characterized by a heterocyclic ring structure containing an oxygen atom and two nitrogen atoms . They have been found to exhibit significant anti-cancer activity and have also shown anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves several steps . The process begins with the design of new molecules by substituting different substituents . These designed compounds are then synthesized and their structures are confirmed by spectroscopic techniques . The synthesized compounds are then screened for their anticancer activity against different cancer cell lines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole ring attached to a phenyl group and a methanol group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are complex and involve several steps . These reactions are typically catalyzed by specific enzymes and result in the formation of new compounds with potential anticancer activity .

Properties

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-10-6-13-11-9/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLIAAKJDHQTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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